molecular formula C20H15NO3 B12648873 7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol CAS No. 190841-39-5

7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol

Cat. No.: B12648873
CAS No.: 190841-39-5
M. Wt: 317.3 g/mol
InChI Key: QABHAKLSJUUGDA-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes a nitro group and a hydroxyl group attached to a benzo(a)pyrene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This compound undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The nitration step introduces the nitro group, while the reduction and hydroxylation steps add the hydroxyl group and complete the tetrahydro structure .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also critical in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Explored for its potential mutagenic and carcinogenic properties, aiding in cancer research.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form covalent adducts with DNA. This occurs via the activation of the hydroxyl group to form electrophilic intermediates, which then react with nucleophilic sites on DNA. This interaction can lead to mutations and potentially carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
  • 6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene
  • 7,8,9,10-Tetrahydrobenzo(def)chrysene

Uniqueness

7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzo(a)pyrene framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications .

Properties

CAS No.

190841-39-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

6-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol

InChI

InChI=1S/C20H15NO3/c22-16-6-2-5-14-18(16)13-9-7-11-3-1-4-12-8-10-15(19(13)17(11)12)20(14)21(23)24/h1,3-4,7-10,16,22H,2,5-6H2

InChI Key

QABHAKLSJUUGDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C3C=CC4=CC=CC5=C4C3=C2C=C5)[N+](=O)[O-])O

Origin of Product

United States

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